1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-fluorophenyl)urea
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Overview
Description
1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-fluorophenyl)urea is a useful research compound. Its molecular formula is C25H24FN3O3 and its molecular weight is 433.483. The purity is usually 95%.
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Scientific Research Applications
1. Crystal Structure Analysis
- Study of Weak Interactions in Isoquinoline Derivatives: This research focused on the crystal structure of compounds related to 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-fluorophenyl)urea. It highlighted the influence of organic fluorine in crystal packing, which can be crucial for understanding molecular interactions and stability (Choudhury, Nagarajan, & Row, 2003).
2. Radiopharmaceuticals for PET Imaging
- Synthesis and Preclinical Evaluation of Novel Radiopharmaceuticals: This study developed fluorine-18 labeled compounds, including derivatives of 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-fluorophenyl)urea, for positron emission tomography (PET) imaging. These compounds are valuable for studying P-glycoprotein function at the blood-brain barrier, with potential applications in neurological diseases (Savolainen et al., 2015).
3. Drug Resistance and FLT3 Inhibitors
- Discovery of Small Molecule FLT3 Inhibitors: This research found that certain urea derivatives, structurally related to the queried compound, can overcome drug-resistant mutations in FLT3, a receptor tyrosine kinase. Such findings are significant for developing treatments for conditions like acute myeloid leukemia (Zhang et al., 2020).
4. Novel BRAFV600E Inhibitors
- 4-Quinazolinyloxy-diaryl Ureas as BRAFV600E Inhibitors: Research here focused on aryl phenyl ureas with a 4-quinazolinoxy substituent, which showed potent inhibition of mutant BRAF kinase. These findings have implications for cancer treatment, particularly in targeting specific genetic mutations (Holladay et al., 2011).
Mechanism of Action
Target of Action
The primary target of this compound is the sigma-2 receptor . The sigma-2 receptor has been identified as Tmem97 , a transmembrane protein involved in intracellular Ca2+ regulation and cholesterol homeostasis .
Mode of Action
The compound interacts with the sigma-2 receptor, displaying a high selectivity ratio (sigma-1/sigma-2 selectivity ratio > 1000) . This interaction results in changes in intracellular calcium regulation and cholesterol homeostasis .
Biochemical Pathways
Given the role of the sigma-2 receptor in calcium regulation and cholesterol homeostasis, it can be inferred that the compound may influence these pathways .
Pharmacokinetics
Similar compounds have shown rapid absorption and peak plasma concentration (cmax) occurring within 10 min of dosing . The compound also showed adequate, absolute oral bioavailability of 29.0% .
Result of Action
The interaction of the compound with the sigma-2 receptor can lead to changes in intracellular calcium levels and cholesterol homeostasis . These changes can have various molecular and cellular effects, potentially influencing a range of physiological and pathological conditions .
properties
IUPAC Name |
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-fluorophenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN3O3/c1-31-23-13-17-10-11-27-22(21(17)15-24(23)32-2)12-16-6-8-19(9-7-16)28-25(30)29-20-5-3-4-18(26)14-20/h3-9,13-15H,10-12H2,1-2H3,(H2,28,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOYXNOHKXFVQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC(=CC=C4)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-fluorophenyl)urea |
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